



AZD5462 Technical Support Center: Troubleshooting and FAQs

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Compound of Interest		
Compound Name:	AZD5462	
Cat. No.:	B15608796	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential off-target effects of **AZD5462**, a selective relaxin family peptide receptor 1 (RXFP1) agonist. The information is intended to help researchers anticipate, troubleshoot, and interpret potential experimental findings related to the selectivity of this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **AZD5462**?

A1: Preclinical data indicate that **AZD5462** is a highly selective agonist for the RXFP1 receptor. It has demonstrated a target selectivity of over 1000-fold in the CEREP safety panel.[1] Furthermore, studies have shown no significant activity at the seven closest G-protein coupled receptors (GPCRs) at concentrations greater than 10µM.[1]

Q2: Are there any known off-target interactions for **AZD5462**?

A2: The primary potential off-target interaction identified in preclinical studies is the inhibition of the hepatic uptake transporters OATP1B1 (Organic Anion Transporting Polypeptide 1B1) and OATP1B3.[1] The clinical significance of this finding is still under investigation.

Q3: What are the common adverse events observed in clinical trials?



A3: In a Phase I study with healthy volunteers, **AZD5462** was generally well-tolerated.[2] Adverse events were more common in the **AZD5462** group compared to placebo (approximately 40% vs. 20%). The most frequently reported adverse events were gastrointestinal disorders (such as nausea, abdominal pain, and vomiting), headache, and dizziness.[1]

Q4: Has **AZD5462** shown any liabilities in standard safety pharmacology panels?

A4: No significant liabilities have been reported in standard preclinical safety panels. Specifically, **AZD5462** has shown no risk of CYP450 enzyme inhibition, no hERG toxicity risk, and no Ames toxicity risk.[2]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental results that may be related to off-target effects of **AZD5462**.



Observed Issue	Potential Cause	Recommended Action
Unexpected cellular phenotype in liver-derived cells.	While AZD5462 is highly selective for RXFP1, its potential interaction with OATP1B1 and OATP1B3 transporters could alter the disposition of other compounds or endogenous substances in hepatic cells.	1. Verify RXFP1 expression in your cell model. 2. If cotreating with other compounds, investigate if they are substrates of OATP1B1 or OATP1B3. 3. Consider using a cell line with known OATP1B1/B3 expression levels as a control.
Discrepancy between in vitro potency and cellular response.	This could be due to differences in receptor expression, coupling efficiency, or the presence of drug transporters affecting intracellular concentration.	1. Quantify RXFP1 expression levels in your cellular assay. 2. Assess the functional coupling of RXFP1 to downstream signaling pathways (e.g., cAMP production). 3. Evaluate the expression of relevant uptake and efflux transporters in your cell model.
Variability in efficacy in animal models.	Pharmacokinetic variability between animals or strains can lead to differing exposures and, consequently, varied responses.	1. Perform pharmacokinetic analysis to correlate plasma and tissue concentrations of AZD5462 with the observed efficacy. 2. Ensure consistent formulation and administration of the compound.

Data Summary Preclinical Safety and Selectivity Profile of AZD5462



Parameter	Result	Reference
Target Selectivity (CEREP Panel)	>1000-fold	[1]
Activity at 7 Closest GPCRs	No activity at >10μM	[1]
CYP450 Inhibition	No risk identified	[2]
hERG Toxicity	No risk identified	[2]
Ames Toxicity	No risk identified	[2]
Potential Off-Target Interaction	Inhibition of OATP1B1 and OATP1B3	[1]

Experimental Protocols

General Protocol for Assessing Off-Target Liabilities using a Counter-Screening Panel (Conceptual)

This protocol outlines a general workflow for assessing the off-target activity of a compound like **AZD5462**.

- Target Selection: Select a broad panel of receptors, ion channels, enzymes, and transporters
 that are commonly associated with adverse drug reactions. Commercial services like the
 CEREP safety panel are often utilized for this purpose.
- Assay Format: Employ validated binding assays (e.g., radioligand binding) or functional assays (e.g., calcium flux, cAMP measurement) for each target.
- Compound Concentration: Initially screen the compound at a high concentration (e.g., 10 μ M) to identify any potential interactions.
- Hit Confirmation: For any targets where significant activity is observed (typically >50% inhibition or stimulation), perform concentration-response curves to determine the IC50 or EC50 value.

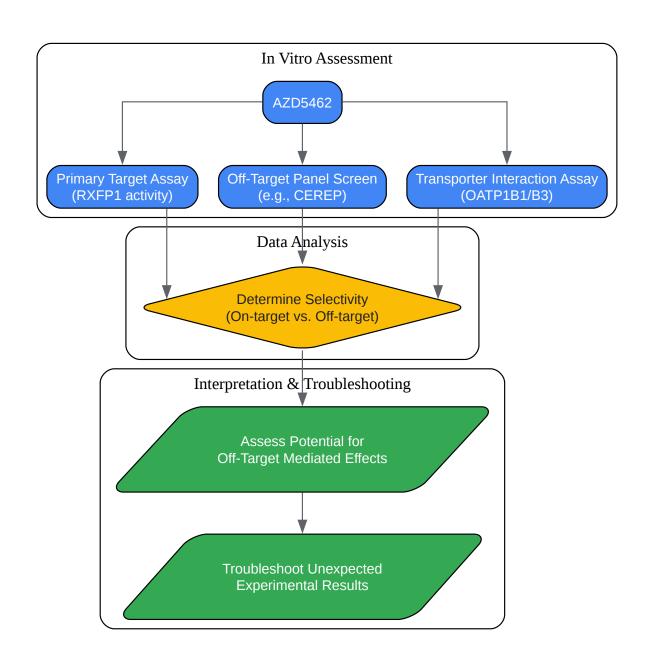


• Data Analysis: Compare the potency of the compound at the off-target sites to its potency at the primary target (RXFP1) to determine the selectivity window.

Visualizations









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References

- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 2. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnapcom.libproxy1.nus.edu.sg]
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